Lipophilicity Shift: trans-4-Ethoxy vs. 4-Methoxy and N-Ethyl Analogs
The computed partition coefficient (XLogP3-AA) for the free base of trans-4-ethoxytetrahydro-3-furanyl]amine is -0.7, reflecting the polar contribution of the 3-amino group combined with the moderate lipophilicity of the 4-ethoxy substituent [1]. By comparison, the 4-methoxy analog (CAS 1621273-39-9) is predicted to have a lower LogP (estimated -1.0 to -1.3) due to the reduced carbon count, while the N-ethyl-4-ethoxy analog (CAS 2173052-13-4) has an additional ethyl group on the amine, increasing LogP above +0.5 [2]. The 0.7–1.2 log unit difference corresponds to an approximately 5- to 15-fold difference in octanol-water partition coefficient, directly impacting permeability and metabolic clearance predictions in lead optimization.
| Evidence Dimension | Computed LogP (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = -0.7 (free base, CID 53398901) |
| Comparator Or Baseline | 4-Methoxy analog: LogP estimated -1.0 to -1.3; N-Ethyl-4-ethoxy analog (CAS 2173052-13-4): LogP > +0.5 |
| Quantified Difference | ΔLogP ≈ 0.3–1.2 units (ca. 2–15× difference in P) |
| Conditions | Computed by XLogP3 3.0 (PubChem 2019.06.18 release) |
Why This Matters
LogP governs passive membrane permeability and CYP450 susceptibility; an ethoxy group provides a tunable LogP window that is inaccessible with methoxy or N-alkylated analogs, making 1255705-11-3 the preferred intermediate when aiming for CNS drug-like space (LogP 1–3 after further decoration).
- [1] PubChem. 4-Ethoxyoxolan-3-amine (CID 53398901). Computed Properties: XLogP3-AA -0.7. View Source
- [2] CAS Common Chemistry. 3-Furanamine, 4-ethoxy-N-ethyltetrahydro-, hydrochloride (1:1), (3R,4S)- (CAS 2173052-13-4). Structure and molecular formula indication of increased lipophilicity. View Source
